molecular formula C13H16N2O2S B047444 Dansyl-methylamine CAS No. 5282-87-1

Dansyl-methylamine

Cat. No.: B047444
CAS No.: 5282-87-1
M. Wt: 264.35 g/mol
InChI Key: YMHNBHIAQPTRBB-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide is a fluorescent compound widely used in various scientific fields. It is known for its ability to form stable fluorescent adducts with primary and secondary amines, making it a valuable tool in biochemical and analytical applications .

Mechanism of Action

Target of Action

Dansyl-methylamine primarily targets amino acids in biological samples . It is used in the quantification of amino acids, which is a critical tool for studying metabolism .

Mode of Action

This compound interacts with its targets through a process known as dansylation . In this process, dansyl chloride, a component of this compound, is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products .

Biochemical Pathways

The dansylation process affects the amino acid analysis pathway . The dansylation process improves the retention of amino acids on these columns, thereby enhancing the effectiveness of the amino acid analysis .

Pharmacokinetics

Its use in the quantification of amino acids suggests that it may have significant interactions with biological samples .

Result of Action

The primary result of this compound’s action is the production of dansylated amino acids . These dansylated products are well-retained on reverse-phase columns, making them easier to analyze . This result is crucial for studying metabolism, as it allows for the accurate quantification of amino acids in biological samples .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dansylation reaction is performed at room temperature, suggesting that temperature could impact the efficiency of the reaction . Additionally, the reaction takes place in a sodium carbonate buffer, indicating that pH levels may also play a role in the compound’s action .

Biochemical Analysis

Biochemical Properties

Dansyl-methylamine is extensively used to analyze metabolites bearing primary and secondary amines, including amino acids . It reacts with the free amino groups of peptides and proteins . This reaction forms stable blue- or blue-green–fluorescent sulfonamide adducts , which are then identified by thin-layer chromatography on polyamide sheets . This method has found considerable use in peptide sequence determination .

Cellular Effects

The effects of this compound on cells are primarily observed through its role in the analysis of amino acids. By reacting with amino acids, it allows for the quantification of these essential biomolecules in biological samples . This is a critical tool for studying metabolism and understanding how various cellular processes are regulated.

Molecular Mechanism

This compound exerts its effects at the molecular level through its reaction with free amino groups of peptides and proteins . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis . This property makes this compound a valuable tool in peptide sequence determination when used in conjunction with the Edman degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used for the analysis of amino acids in biological samples . The compound is stable for many months when stored at 4°C in the dark . This stability, along with its resistance to acid hydrolysis , makes it a reliable tool for long-term studies.

Metabolic Pathways

This compound is involved in the metabolic pathways of amino acids . It reacts with amino acids to form dansyl derivatives, which can then be analyzed using liquid chromatography-mass spectrometry (LC-MS) . This process provides valuable insights into the metabolism of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl₃) at room temperature . This reaction forms the sulfonyl chloride intermediate, which is then reacted with dimethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reactions with amines typically occur in the presence of a base such as triethylamine.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

Major Products Formed

The primary products formed from these reactions are sulfonamide derivatives, which retain the fluorescent properties of the parent compound .

Scientific Research Applications

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:

Properties

IUPAC Name

5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-14-18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)15(2)3/h4-9,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHNBHIAQPTRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609193
Record name 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5282-87-1
Record name 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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